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The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) nucleus is a privileged scaffold in medicinal
chemistry.[1] As a bioisostere of both indole and purine, it offers unique physicochemical
properties that are advantageous in drug design. The substitution of a carbon atom in the
benzene ring of indole with a nitrogen atom creates a hydrogen bond acceptor site, which can
significantly enhance interactions with biological targets.[1][2] This feature is particularly crucial
in the design of kinase inhibitors, where the 7-azaindole core can form two key hydrogen bonds
with the hinge region of the kinase ATP-binding site, mimicking the binding of adenine.[2][3]
This has led to the successful development of FDA-approved drugs like the BRAF kinase
inhibitor, Vemurafenib.[3] The strategic placement of amino and methoxy substituents on this
core is anticipated to further modulate the molecule's electronic properties, solubility, and
target-specific interactions, making 5-Amino-6-methoxy-7-azaindole a compound of high
interest for novel therapeutic development.

Physicochemical Properties

Precise experimental data for 5-Amino-6-methoxy-7-azaindole is not readily available.
However, its core physicochemical properties can be calculated based on its structure.
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Property Value Source

Molecular Formula CsHoN30 Calculated
Molecular Weight 163.18 g/mol Calculated
Canonical SMILES )CNOC1:C(C=C2C(:N1)NC=C2 Calculated
InChl Key (Predicted) Calculated

Properties of related, commercially available compounds are provided for comparison:

Compound Molecular Formula Molecular Weight ( g/mol )
5-Methoxy-7-azaindole CsHsN20 148.16[4][5]
6-Methoxy-7-azaindole CsHsN20 148.16[6]
5-Amino-7-azaindole C7H7Ns 133.15

Synthetic Strategy and Experimental Protocol

The synthesis of polysubstituted 7-azaindoles often involves the construction of the pyrrole ring
onto a pre-functionalized pyridine core.[7][8] A plausible and efficient route to 5-Amino-6-
methoxy-7-azaindole would likely start from a substituted 2-aminopyridine, followed by the
formation of the fused pyrrole ring. One of the most common methods involves a Sonogashira
coupling followed by an acid-catalyzed cyclization.[9]

Proposed Synthetic Pathway

A logical synthetic approach would begin with a suitably substituted pyridine, such as 2-amino-
3-iodo-5-nitro-6-methoxypyridine. This starting material, while not commercially common, could
be synthesized through directed ortho-metalation and functionalization of a simpler pyridine
derivative. The synthesis would then proceed through a heteroannulation reaction.
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Caption: Proposed synthetic workflow for 5-Amino-6-methoxy-7-azaindole.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established methodologies for similar
transformations.[9] Optimization would be required for this specific substrate.

Step 1: Sonogashira Coupling

To a sealed reaction vessel under an inert atmosphere (e.g., Argon), add 2-Amino-3-iodo-5-
nitro-6-methoxypyridine (1 equivalent).

e Add a suitable solvent such as a mixture of THF and triethylamine.

e Add the alkyne (e.g., ethynyltrimethylsilane, 1.2 equivalents).

e Add the catalysts: copper(l) iodide (0.05 equivalents) and a palladium catalyst such as
Pd(PPhs)a4 (0.05 equivalents).

 Stir the reaction mixture at an elevated temperature (e.g., 70 °C) and monitor the reaction
progress by Thin Layer Chromatography (TLC).

» Upon completion, cool the reaction mixture, dilute with an organic solvent like ethyl acetate,
and wash with water and brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

 Purify the crude product by column chromatography to yield the 2-amino-3-alkynyl-5-nitro-6-
methoxypyridine intermediate.

Step 2: Acid-Catalyzed Cyclization and Desilylation

» Dissolve the alkynylpyridine intermediate from Step 1 in a suitable solvent like acetonitrile.
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Add trifluoroacetic acid (TFA, 1 equivalent) and trifluoroacetic anhydride (TFAA, 1.3
equivalents).[9]

Heat the reaction mixture to reflux (approximately 100 °C) for several hours, monitoring by
TLC.

Cool the reaction to room temperature and carefully neutralize the acid with a saturated
solution of sodium bicarbonate.

Extract the product with an organic solvent, dry the combined organic layers, and
concentrate.

Purify the resulting 5-Nitro-6-methoxy-7-azaindole via column chromatography.

Step 3: Reduction of the Nitro Group

Dissolve the 5-Nitro-6-methoxy-7-azaindole in a solvent such as ethanol or methanol.
Add a catalyst, typically 10% Palladium on carbon (Pd/C).

Place the reaction mixture under a hydrogen atmosphere (using a balloon or a
hydrogenation apparatus) and stir vigorously at room temperature.

Monitor the reaction until the starting material is consumed (TLC or LC-MS).

Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad
with the solvent.

Concentrate the filtrate under reduced pressure to yield the final product, 5-Amino-6-
methoxy-7-azaindole. Further purification can be performed if necessary.

Potential Applications in Drug Discovery

The 7-azaindole scaffold is a cornerstone in the development of kinase inhibitors.[2][10] The

addition of the 5-amino and 6-methoxy groups can be rationalized to enhance its drug-like

properties.
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» Kinase Inhibition: The primary application would be as a scaffold for novel kinase inhibitors.
The 7-azaindole core provides the crucial hinge-binding interactions.[2][3] The 5-amino
group can act as an additional hydrogen bond donor or a point for further chemical
modification to explore deeper pockets of the ATP-binding site. The 6-methoxy group can
improve solubility and influence the orientation of the molecule within the binding pocket.[11]
This compound could be a promising starting point for inhibitors of kinases implicated in
oncology, such as CDK9, Haspin, ABL, and SRC.[10][12]
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Caption: Interaction model of 7-azaindole core with a kinase hinge region.

e Probing Protein Structure: 7-azaindole is the chromophoric part of 7-azatryptophan, which is
used as a fluorescent probe to study protein structure and dynamics.[13] The amino and
methoxy substitutions would alter the photophysical properties (absorption and emission
spectra), potentially creating a probe with a unique spectral window for specialized biological

applications.[13]

Characterization and Quality Control
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A self-validating system for confirming the identity and purity of synthesized 5-Amino-6-
methoxy-7-azaindole would involve a suite of analytical techniques:

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR are essential for
structural elucidation. The proton NMR would show characteristic signals for the aromatic
protons on the pyrrole and pyridine rings, as well as singlets for the amino and methoxy
groups.

e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to
confirm the exact molecular weight and elemental composition, matching the calculated
value of 163.18 g/mol .

« Infrared (IR) Spectroscopy: IR spectroscopy would identify key functional groups, such as

the N-H stretches of the pyrrole and amino groups, and C-O stretching of the methoxy group.

e High-Performance Liquid Chromatography (HPLC): HPLC is critical for assessing the purity
of the final compound and the intermediates at each synthetic step.

Conclusion

While 5-Amino-6-methoxy-7-azaindole is not a widely cataloged compound, its structural
features, based on the highly valued 7-azaindole scaffold, mark it as a molecule of
considerable potential. Its synthesis is feasible through established organic chemistry
methodologies, and its structure is primed for interaction with protein kinases, making it a
valuable building block for the development of next-generation targeted therapeutics. This
guide provides the foundational knowledge for researchers to synthesize, characterize, and
explore the applications of this promising compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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